Home > Products > Screening Compounds P89728 > (2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid - 1217481-36-1

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Catalog Number: EVT-3162871
CAS Number: 1217481-36-1
Molecular Formula: C34H59NO14
Molecular Weight: 739.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fumonisin B2 13C34 is a stable isotope-labeled analog of Fumonisin B2 (FB2), a mycotoxin produced primarily by Fusarium molds. FB2, along with other fumonisins like FB1 and FB3, are common contaminants of maize and other cereal crops, posing significant risks to human and animal health. []

Fumonisin B2 13C34 is not naturally occurring. It is synthesized by incorporating stable isotopes (Carbon-13) into the FB2 molecule. This alteration does not significantly change the chemical properties of FB2 but allows for its distinction from naturally occurring FB2 during mass spectrometry analysis. [] This makes Fumonisin B2 13C34 a valuable tool in analytical chemistry, specifically as an internal standard for the accurate quantification of FB2 and other fumonisins in various matrices. [, ]

Fumonisin B2 13C34 is a stable isotope-labeled analog of Fumonisin B2, primarily utilized as an internal standard for the accurate quantification of fumonisins in various matrices using mass spectrometry techniques. []

    Fumonisin B1

    Compound Description: Fumonisin B1 (FB1) is the most prevalent and toxic fumonisin mycotoxin. It is primarily produced by Fusarium species, particularly Fusarium verticillioides and Fusarium proliferatum. [, ] FB1 is known to cause a variety of toxic effects in animals, including equine leukoencephalomalacia, porcine pulmonary edema, and liver cancer in rats. [, ]

    Relevance: Fumonisin B1 is structurally very similar to Fumonisin B2 13C34, differing only in the presence of a hydroxyl group at the C10 position in FB1, which is absent in FB2. [, ] This structural similarity makes FB1 a key target for quantification alongside Fumonisin B2 13C34 in analytical methods. [, ]

    Fumonisin B3

    Compound Description: Fumonisin B3 (FB3) is another naturally occurring fumonisin mycotoxin often found alongside FB1 and FB2. While less toxic than FB1, FB3 still contributes to the overall fumonisin burden and potential health risks. []

    Relevance: Fumonisin B3 shares the core structure with Fumonisin B2 13C34 but differs in the side chain attached to the backbone. FB3 lacks a methyl group on the terminal carbon of its side chain compared to FB2. [, ]

    Hydrolyzed Fumonisin B1 (HFB1)

    Compound Description: Hydrolyzed Fumonisin B1 (HFB1) is a metabolite of FB1 formed through the cleavage of the tricarballylic acid side chains by enzymatic hydrolysis. HFB1 is found in contaminated food and feed products, and while less toxic than FB1, it still exhibits biological activity. []

    Relevance: HFB1 retains the core structure of Fumonisin B2 13C34 but lacks the tricarballylic acid side chains. [] Studying HFB1 alongside Fumonisin B2 13C34 is important to understand the metabolism and potential toxicity of fumonisins in biological systems. []

    Partially Hydrolyzed Fumonisin B1a (pHFB1a)

    Compound Description: Partially Hydrolyzed Fumonisin B1a (pHFB1a) is an intermediate metabolite formed during the hydrolysis of FB1 to HFB1. It still retains one or two tricarballylic acid side chains. []

    Relevance: Similar to HFB1, pHFB1a is structurally related to Fumonisin B2 13C34 by sharing the core structure but with variations in the number of tricarballylic acid side chains. [] Analyzing pHFB1a, along with Fumonisin B2 13C34 and other related metabolites, is essential for understanding the complete metabolic profile of FB1 in various matrices. []

    Partially Hydrolyzed Fumonisin B1b (pHFB1b)

    Compound Description: Partially Hydrolyzed Fumonisin B1b (pHFB1b) is another intermediate metabolite during FB1 hydrolysis, similar to pHFB1a, but with different side chain cleavage patterns. []

    Relevance: Like pHFB1a, pHFB1b shares the core structure of Fumonisin B2 13C34, but with variations in the number and position of the tricarballylic acid side chains. [] The presence of pHFB1b, together with Fumonisin B2 13C34, aids in comprehensive fumonisin profiling and understanding their fate in various systems. []

    Hydrolyzed Fumonisin B2 (HFB2)

    Compound Description: Hydrolyzed Fumonisin B2 (HFB2) is the hydrolyzed metabolite of FB2, formed by the removal of its tricarballylic acid side chains. [] Similar to HFB1, HFB2 might possess residual biological activity despite the loss of its side chains.

    Relevance: HFB2 is directly derived from Fumonisin B2 and shares its core structure. [] Understanding the presence and levels of HFB2, especially when using Fumonisin B2 13C34 as an internal standard, is crucial for accurate quantification and assessing the extent of FB2 metabolism. []

    Hydrolyzed Fumonisin B3 (HFB3)

    Compound Description: Hydrolyzed Fumonisin B3 (HFB3) is the hydrolyzed form of FB3, formed by the removal of the tricarballylic acid side chains. []

    Relevance: HFB3 shares the same core structure with Fumonisin B2 13C34 and HFB2. [] Studying HFB3 alongside Fumonisin B2 13C34 and other hydrolyzed metabolites provides a comprehensive view of fumonisin breakdown and potential persistence in biological systems. []

    Relevance: Fumonisin B4 is structurally similar to Fumonisin B2 13C34, sharing the same core structure but differing in the side chains. FB4 possesses a different arrangement of hydroxyl groups on its side chains compared to FB2. []

    N-acyl-HFB1s

    Compound Description: N-acyl-HFB1s represent a group of conjugated metabolites of HFB1. These conjugates are formed through the addition of acyl groups to the nitrogen atom of HFB1, potentially influencing its toxicity and persistence. []

    Relevance: While not directly derived from Fumonisin B2 13C34, N-acyl-HFB1s are relevant as they highlight the potential for further metabolism and modification of fumonisins within biological systems. Understanding the formation and fate of these metabolites is crucial when interpreting data obtained using Fumonisin B2 13C34 as an internal standard. []

    Source and Classification

    The compound is classified under organic compounds with specific stereochemical configurations. Its structure indicates it may be involved in biochemical pathways or serve as a precursor for pharmaceutical synthesis. The presence of isotopes like 13C^{13}C suggests it may be used in tracer studies or metabolic research.

    Synthesis Analysis

    Methods of Synthesis

    The synthesis of this compound likely involves several steps typical of complex organic synthesis:

    1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
    2. Protecting Groups: Due to the presence of multiple reactive sites (e.g., hydroxyl and amino groups), protecting groups may be employed to prevent unwanted reactions during synthesis.
    3. Coupling Reactions: Key coupling reactions would be necessary to form the long carbon chains and connect various functional groups. Techniques such as peptide coupling or esterification might be utilized.
    4. Isotope Incorporation: The introduction of 13C^{13}C isotopes could be achieved through specific synthetic routes that incorporate labeled reagents or through the use of labeled substrates.
    5. Purification: After synthesis, purification methods such as chromatography would be essential to isolate the desired product from by-products and unreacted starting materials.

    Technical Parameters

    Parameters such as temperature control during reactions and specific solvent choices can significantly affect yield and purity. Reaction times would need optimization based on the reactivity of intermediates.

    Molecular Structure Analysis

    Structural Characteristics

    The molecular structure consists of multiple chiral centers as indicated by the stereochemical descriptors (e.g., 5R, 6R). The complex arrangement includes:

    • Long Hydrocarbon Chains: Contributing to hydrophobic interactions.
    • Functional Groups: Such as hydroxyls and amines that may engage in hydrogen bonding.
    • Isotopic Labeling: The presence of 13C^{13}C enhances NMR characterization capabilities.

    Data Analysis Techniques

    Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in confirming the molecular structure. NMR can provide insight into the connectivity and environment of each atom within the molecule.

    Chemical Reactions Analysis

    Reaction Pathways

    The compound may undergo various chemical reactions typical for organic molecules:

    1. Hydrolysis: Involving ester or amide bonds leading to the release of functional groups.
    2. Redox Reactions: Potential oxidation or reduction depending on functional group reactivity.
    3. Enzymatic Reactions: Given its biological context, it could serve as a substrate for enzymatic transformations.

    Technical Details

    Parameters such as pH levels and temperature would influence reaction rates and product formation during these processes.

    Mechanism of Action

    Biological Mechanism

    The mechanism by which this compound exerts its effects could involve:

    1. Enzyme Interaction: Binding to specific enzymes or receptors in biological systems.
    2. Metabolic Pathways: Acting as an intermediate in metabolic pathways due to its structural similarity to naturally occurring biomolecules.
    3. Signal Transduction: Potentially influencing signaling pathways through molecular interactions.

    Data Analysis

    Experimental data supporting these mechanisms would come from kinetic studies and binding affinity assays using techniques like surface plasmon resonance (SPR).

    Physical and Chemical Properties Analysis

    Properties Overview

    The physical properties include:

    • Solubility: Likely soluble in polar solvents due to hydroxyl groups but may have limited solubility in non-polar solvents.
    • Melting Point: Determined through differential scanning calorimetry (DSC).
    • Stability: Stability under various conditions can be assessed via accelerated stability studies.

    Relevant Data

    Characterization techniques such as Infrared (IR) spectroscopy can reveal functional group presence while thermal analysis provides insight into thermal stability.

    Applications

    Scientific Applications

    This compound has potential applications in:

    1. Pharmaceutical Development: As a lead compound for drug design targeting specific biological pathways.
    2. Metabolic Studies: Utilized in tracing metabolic pathways due to its isotopic labeling.
    3. Biochemical Research: Serving as a model compound for studying enzyme kinetics or interactions within biological systems.

    Properties

    CAS Number

    1217481-36-1

    Product Name

    (2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

    IUPAC Name

    (2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

    Molecular Formula

    C34H59NO14

    Molecular Weight

    739.58 g/mol

    InChI

    InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1

    InChI Key

    UXDPXZQHTDAXOZ-BMUNAYDHSA-N

    SMILES

    CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

    Canonical SMILES

    CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

    Isomeric SMILES

    [13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@@H]([13C@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.